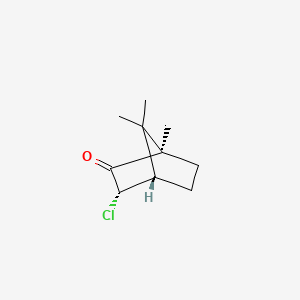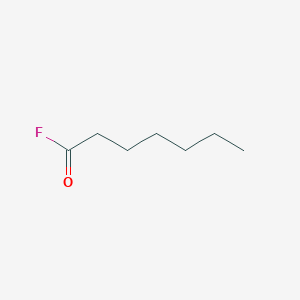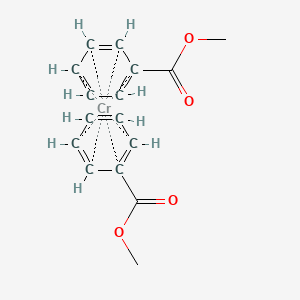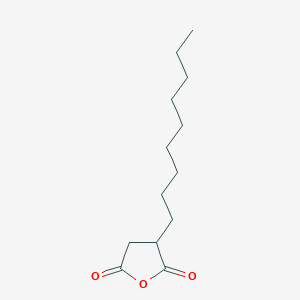
(E)-4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide is a chemical compound with the molecular formula C13H12N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitrophenyl group and a methyleneamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 2-nitrobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the methyleneamino linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is 4-methyl-N-[(Z)-(2-aminophenyl)methyleneamino]benzenesulfonamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets make it useful in studying enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the pH regulation in tumor cells. This inhibition can lead to reduced tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-[(E)-(5-nitro-2-thien)methyleneamino]benzenesulfonamide
- 4-methyl-N-[(Z)-(5-nitro-2-furyl)methyleneamino]benzenesulfonamide
Uniqueness
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide is unique due to its specific nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly effective in inhibiting carbonic anhydrase IX, compared to other similar compounds that may not have the same level of specificity or potency .
Propriétés
Formule moléculaire |
C14H13N3O4S |
|---|---|
Poids moléculaire |
319.34 g/mol |
Nom IUPAC |
4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c1-11-6-8-13(9-7-11)22(20,21)16-15-10-12-4-2-3-5-14(12)17(18)19/h2-10,16H,1H3/b15-10- |
Clé InChI |
OOOLPNHDHGDYPS-GDNBJRDFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)


![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)








